N-(2,5-difluorophenyl)-3,5-dinitrobenzamide
Description
Molecular Geometry
The molecular structure of N-(2,5-difluorophenyl)-3,5-dinitrobenzamide comprises a benzamide backbone substituted with two fluorine atoms at the 2- and 5-positions of the phenyl ring and nitro groups at the 3- and 5-positions of the benzoyl moiety. Single-crystal X-ray diffraction (SC-XRD) analysis reveals a non-planar conformation between the phenyl and benzoyl rings, with an interplanar angle of 82.3° . This deviation from coplanarity arises from steric hindrance between the ortho-fluorine atom (C2–F) and the adjacent amide carbonyl group, as well as electronic repulsion from the nitro substituents.
Key bond lengths and angles include:
- C=O bond length : 1.224 Å (amide carbonyl)
- C–N bond length : 1.356 Å (amide linkage)
- C–F bond lengths : 1.342 Å (C2–F) and 1.345 Å (C5–F)
- Nitro group O–N–O angles : 124.5° (N1–O1–O2) and 123.8° (N2–O3–O4)
The dihedral angle between the nitro groups and the benzoyl ring measures 12.8° , indicating partial conjugation with the aromatic system.
Crystallographic Packing
The crystal lattice exhibits a monoclinic system (space group P2₁/c) with Z* = 4 and unit cell parameters a = 16.903 Å, b = 10.219 Å, c = 7.523 Å, and β = 100.18° . Molecules assemble into a layered structure stabilized by:
- Classical N–H···O hydrogen bonds between the amide proton (N–H) and nitro oxygen (O3) of a neighboring molecule (d = 2.892 Å, ∠N–H···O = 158°).
- C–H···O interactions involving the ortho-fluorophenyl C–H and a nitro oxygen (d = 3.102 Å).
- π–π stacking between benzoyl rings (centroid–centroid distance = 3.891 Å).
These interactions form a three-dimensional network distinct from simpler benzamide derivatives, which often exhibit planar arrangements .
Properties
Molecular Formula |
C13H7F2N3O5 |
|---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7F2N3O5/c14-8-1-2-11(15)12(5-8)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |
InChI Key |
IISPCOVVYYASCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C13H8F2N4O4 |
| Molecular Weight | 314.22 g/mol |
| Functional Groups | Amide, Nitro, Fluoro |
Preparation Methods
The synthesis of this compound can be achieved through various methods. Below are the primary approaches documented in the literature.
Synthesis via Nitration
One common method involves the nitration of 2,5-difluoroaniline followed by acylation with 3,5-dinitrobenzoyl chloride:
Nitration of 2,5-Difluoroaniline :
- React 2,5-difluoroaniline with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
- Reaction conditions typically involve low temperatures to control the formation of products.
-
- The nitrated product is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form this compound.
One-Pot Synthesis
A more efficient method is a one-pot synthesis that combines nitration and acylation:
- In this method, 2,5-difluoroaniline is treated with both nitric acid and 3,5-dinitrobenzoyl chloride simultaneously under controlled conditions.
- This approach reduces the number of purification steps required and enhances overall yield.
Alternative Synthetic Routes
Other synthetic routes have been explored in research:
- Use of Fluorinated Precursors : Starting from fluorinated aromatic compounds that undergo electrophilic substitution reactions can yield this compound.
- Microwave-Assisted Synthesis : This modern technique utilizes microwave irradiation to accelerate chemical reactions and improve yields significantly.
Table 2: Summary of Preparation Methods
| Method | Steps Involved | Advantages |
|---|---|---|
| Nitration + Acylation | Sequential reaction steps | High specificity |
| One-Pot Synthesis | Simultaneous nitration and acylation | Reduced purification steps |
| Alternative Routes | Use of fluorinated precursors or microwave methods | Improved efficiency |
Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific protein kinases involved in cell proliferation.
Table 3: Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cells |
| Enzyme Inhibition | Potential inhibitor for protein kinases |
Chemical Reactions Analysis
Types of Reactions: N-(2,5-difluorophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently employed.
Major Products Formed:
Reduction: Formation of N-(2,5-difluorophenyl)-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,5-difluorophenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- DNB1 and DNB2 exhibit superior antitubercular activity (MIC < 0.25 µg/mL), attributed to their ethoxy-linked aromatic groups, which may enhance target binding or solubility .
- Halogenated derivatives (e.g., chloro-trifluoromethyl) show variable activity, likely due to steric effects or reduced solubility compared to alkoxy groups .
Fluorine Positioning :
- The 2,5-difluorophenyl group in the target compound differs from the 3,5-difluorophenyl analogue (). The ortho/para fluorine arrangement may influence conformational flexibility and interactions with hydrophobic enzyme pockets .
Polymorphism and Stability :
- Polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide () demonstrate that fluorination patterns impact mechanical properties (e.g., hardness, stiffness), which could affect formulation strategies for related DNBs.
Biological Activity
N-(2,5-difluorophenyl)-3,5-dinitrobenzamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and two nitro groups on a benzamide structure. Its unique chemical composition suggests potential applications in various biological and medicinal fields, particularly in cancer research and as an enzyme inhibitor.
Chemical Structure
The molecular formula of this compound is . The structural representation can be summarized as follows:
- Difluorophenyl Group : Contributes to the compound's lipophilicity and potential for binding to biological targets.
- Dinitro Group : Imparts reactive properties that may facilitate interactions with cellular mechanisms.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. Enzyme inhibitors are crucial in drug development for diseases where enzyme activity contributes to pathogenesis. The specific enzymes targeted by this compound are yet to be fully elucidated; however, preliminary studies suggest it may inhibit pathways involved in cancer cell proliferation and survival.
Anticancer Properties
Several studies have focused on the anticancer activity of compounds structurally related to this compound. For instance, analogs of dinitrobenzamide compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Mechanistic studies revealed that these compounds disrupt microtubule polymerization, leading to mitotic arrest in cancer cells .
Antimicrobial Activity
There is emerging evidence that this compound exhibits antimicrobial properties. Similar compounds have been shown to possess activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in the development of new antibiotics or antimicrobial agents.
Case Study 1: Inhibition of Tubulin Polymerization
A study evaluating the biological activity of dinitrobenzamide derivatives found that certain analogs could inhibit purified tubulin polymerization effectively. This inhibition circumvents drug resistance mechanisms commonly associated with cancer therapies. The study highlighted the importance of structural modifications in enhancing biological potency and overcoming resistance .
Case Study 2: Antimicrobial Efficacy Against Pathogens
In a comparative study on antimicrobial efficacy, this compound exhibited significant inhibitory effects against various bacterial strains. The results indicated a correlation between structure-activity relationships (SAR) and biological efficacy, emphasizing the role of fluorine substitution in enhancing antimicrobial properties.
The mechanism of action for this compound is hypothesized to involve:
- Reactive Oxygen Species (ROS) Generation : The nitro groups can undergo reduction reactions within biological systems, leading to ROS generation that induces oxidative stress.
- Target Binding : The difluorophenyl moiety may facilitate binding to specific cellular targets such as enzymes or receptors involved in critical signaling pathways.
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
